3-Amino-4-ethoxybenzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-ethoxybenzenesulfonyl fluoride is a chemical compound with the molecular formula C8H10FNO3S and a molecular weight of 219.236 g/mol . It is a sulfonyl fluoride derivative, which is known for its applications in various fields of chemistry and biology. This compound is particularly interesting due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-ethoxybenzenesulfonyl fluoride typically involves the reaction of 3-amino-4-ethoxybenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction, where the sulfonyl chloride is treated with potassium fluoride (KF) or potassium bifluoride (KHF2) in an aqueous medium . This reaction is usually carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often employs similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as 18-crown-6 ether, can enhance the efficiency of the fluorination process . Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-4-ethoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, forming corresponding nitro or hydroxylamine derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups onto the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions are typical.
Major Products:
Sulfonamides: Formed from nucleophilic substitution reactions.
Nitro and Hydroxylamine Derivatives: Resulting from oxidation and reduction reactions.
Substituted Aromatics: Products of electrophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-ethoxybenzenesulfonyl fluoride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Amino-4-ethoxybenzenesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine, leading to enzyme inhibition . This reactivity is exploited in the design of enzyme inhibitors and probes for studying protein function .
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-4-methylbenzenesulfonyl fluoride
- 4’-Amino-4-biphenylsulfonyl fluoride
- 4-Benzenesulfonyl-3-nitrobenzenesulfonyl fluoride
Comparison: 3-Amino-4-ethoxybenzenesulfonyl fluoride is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to its analogs . The ethoxy group can also affect the compound’s interaction with biological targets, potentially enhancing its specificity and potency .
Eigenschaften
CAS-Nummer |
108045-23-4 |
---|---|
Molekularformel |
C8H10FNO3S |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
3-amino-4-ethoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H10FNO3S/c1-2-13-8-4-3-6(5-7(8)10)14(9,11)12/h3-5H,2,10H2,1H3 |
InChI-Schlüssel |
VHQMHHNNPYKUPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.